molecular formula C7H9NO3 B1282385 Ethyl 4-methyloxazole-2-carboxylate CAS No. 90892-99-2

Ethyl 4-methyloxazole-2-carboxylate

Cat. No.: B1282385
CAS No.: 90892-99-2
M. Wt: 155.15 g/mol
InChI Key: BURJGDDAPYCFGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methyloxazole-2-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be prepared by the reaction of ethyl acetoacetate with hydroxylamine hydrochloride, followed by cyclization in the presence of a base . The reaction typically requires heating and can be carried out in solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyloxazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce simpler oxazole compounds .

Mechanism of Action

The mechanism of action of ethyl 4-methyloxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Ethyl 4-methyloxazole-2-carboxylate can be compared with other oxazole derivatives, such as:

  • Ethyl 4-methyl-1,3-oxazole-2-carboxylate
  • 4-Methyl-2-oxazolecarboxylic acid ethyl ester
  • 4-Methyl-oxazole-2-carboxylic acid ethyl ester

These compounds share similar structural features but may differ in their chemical reactivity and biological activities. This compound is unique due to its specific substitution pattern, which influences its properties and applications .

Properties

IUPAC Name

ethyl 4-methyl-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-8-5(2)4-11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURJGDDAPYCFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60523245
Record name Ethyl 4-methyl-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60523245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90892-99-2
Record name Ethyl 4-methyl-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60523245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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